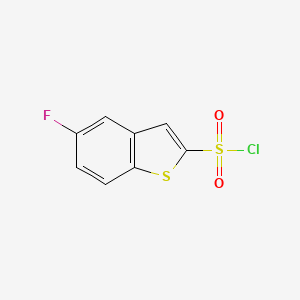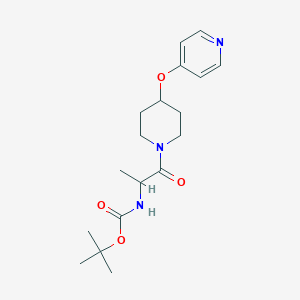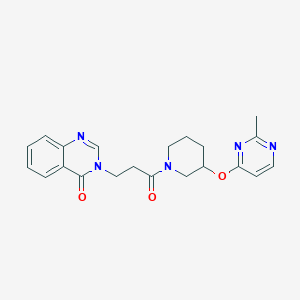![molecular formula C17H15N7O B2850411 5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-63-3](/img/structure/B2850411.png)
5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as tetrazolopyrimidines . These are aromatic heterocyclic compounds containing a tetrazole ring fused to a pyrimidine ring. Tetrazole is a five-membered ring consisting of two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by a fused ring system containing a tetrazole ring and a pyrimidine ring . The exact structure would depend on the positions of the methyl, phenyl, and pyridinyl substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the tetrazole and pyrimidine rings) would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
Antitubercular Activity
The imidazole moiety, which is structurally similar to the tetrazolo[1,5-a]pyrimidine core of SMR000019709, has shown promising antitubercular properties . Given the structural similarities, SMR000019709 could be explored for its potential efficacy against tuberculosis. Research could focus on synthesizing derivatives and evaluating their activity against Mycobacterium tuberculosis in vitro and in vivo.
Cancer Therapeutics
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been identified as novel CDK2 inhibitors, which are crucial in cancer treatment . SMR000019709, with its related structure, may serve as a lead compound for developing new anticancer agents targeting CDK2/cyclin A2, with studies focusing on its cytotoxic activities against various cancer cell lines.
Heavy Metal Sorption
The use of porphyrins in constructing nanomaterials for sorbent capacity towards heavy metals has been reported . SMR000019709 could be investigated for its ability to form metal-organic frameworks (MOFs) that might enhance the sorption of heavy metals from environmental samples.
Antibacterial Properties
Imidazole derivatives have been widely recognized for their antibacterial activity . SMR000019709 could be synthesized and tested against a range of bacterial strains to determine its spectrum of antibacterial efficacy, possibly leading to the development of new antibiotics.
Neuroprotective Effects
Compounds structurally related to SMR000019709 have been used to induce Parkinson’s disease in animal models for studying neuroprotective effects . SMR000019709 could be evaluated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
Antiviral Applications
Imidazole-containing compounds, which share a heterocyclic structure with SMR000019709, have shown antiviral activities . Research could be directed towards synthesizing SMR000019709 derivatives and assessing their efficacy against various viral pathogens, including emerging viruses.
Future Directions
properties
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-5-3-2-4-6-13)15(12-7-9-18-10-8-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZMQIQIBCUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2850331.png)
![6-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2850333.png)

![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)
![5-Benzyl-8-(2-chloro-6-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2850336.png)
![2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B2850338.png)

![4-Bromo-2-[(2,3,4-trifluoroanilino)methyl]benzenol](/img/structure/B2850340.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)



